molecular formula C10H12N4O B3032522 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole CAS No. 2108176-82-3

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole

Cat. No.: B3032522
CAS No.: 2108176-82-3
M. Wt: 204.23
InChI Key: KILCNJINEIERTB-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is a synthetically versatile, monosubstituted tetrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Tetrazoles are aromatic heterocycles consisting of one carbon and four nitrogen atoms, valued for their metabolic stability and favorable physicochemical properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Key Research Applications and Value: • Medicinal Chemistry and Drug Design: The tetrazole ring is a privileged scaffold in drug discovery. Over 20 FDA-approved drugs contain 1H- or 2H-tetrazole substituents, leveraging the ring's ability to serve as a bioisostere for carboxylic acids and amide bonds . This bioisosteric replacement can enhance membrane penetration due to increased lipophilicity and improve metabolic stability compared to the corresponding carboxylic acid, leading to more favorable pharmacokinetic profiles . The 1-methyl-1H configuration of this specific compound makes it an ideal building block for exploring cis-amide bond surrogates in peptidomimetics, constraining conformational flexibility in a manner beneficial for structure-activity relationship (SAR) studies . • Mechanism of Action and Receptor Interactions: The tetrazole ring is a multifaceted pharmacophore capable of diverse non-covalent interactions with biological targets. It can act as both a hydrogen bond acceptor and, in its 1H-form, a donor. The delocalized electron density of the ring facilitates π-π stacking interactions with aromatic residues in protein binding sites, while the sp2 nitrogen atoms can coordinate with key hydrogen bond donors . Research into tetrazole-containing compounds has demonstrated their potential to exhibit potent biological activity, including in areas such as anticancer drug development , where bioisosteric replacement of other heterocycles with a tetrazole ring has been shown to significantly enhance cytotoxic potency . • Multicomponent Reaction (MCR) Chemistry: This compound is a promising precursor for the synthesis of more complex chemical entities via efficient MCRs. MCRs are convergent reactions that offer access to novel, diverse, and complex tetrazole-containing scaffolds, which are invaluable for generating chemical libraries in high-throughput pharmaceutical screening . Handling and Storage: Store in a cool, dry place at room temperature. Refer to the Safety Data Sheet (SDS) for detailed handling, personal protective equipment (PPE), and disposal guidelines.

Properties

IUPAC Name

1-methyl-5-(phenylmethoxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-10(11-12-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILCNJINEIERTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232261
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108176-82-3
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2108176-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with benzyl chloromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkoxyalkyl Substituents : Aryl-substituted tetrazoles (e.g., 4’-chlorophenyl) exhibit higher melting points compared to alkoxyalkyl derivatives, likely due to enhanced π-stacking interactions .
  • Electronic Effects : The electron-donating benzyloxymethyl group may reduce the tetrazole ring’s acidity compared to electron-withdrawing substituents (e.g., 4-methoxyphenyl), influencing reactivity in coordination chemistry or catalysis .

Regioselectivity in Alkylation Reactions

The 1-methyl substitution in this compound contrasts with 2-substituted isomers. For example, 1-benzyl-5-(4-bromophenyl)-1H-tetrazole (1b) and its 2-benzyl isomer (1a) were synthesized with distinct regioselectivity using benzylamine and 1,3-dipolar cycloaddition methods. The 1-substituted isomer (1b) predominates under certain conditions, highlighting the steric and electronic factors governing alkylation pathways .

Biological Activity

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The benzyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The compound's CAS number is 2108176-82-3, and it has been synthesized for various biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar tetrazole derivatives have shown high affinity for multiple receptors, including those involved in inflammation and cancer pathways .
  • Radical Formation : Compounds with a tetrazole moiety can undergo single-electron-transfer processes, leading to the formation of reactive radicals that may exert biological effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other bioactive compounds that affect various biological activities like antiviral and anticancer effects .

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, though specific data on efficacy is still limited .
  • Anticancer Potential : Similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to confirm these effects for this specific compound .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is a common trait among tetrazole derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of tetrazole-based compounds, providing insights into the potential of this compound:

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialInvestigated against various bacterial strains
AnticancerPotential effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Relevant Research Findings

  • Antimicrobial Studies : A study reported that similar tetrazole compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also show promise in this area .
  • In Vivo Efficacy : Research involving related compounds has demonstrated efficacy in animal models for conditions such as diabetic retinopathy, indicating potential therapeutic applications for this compound in metabolic disorders .
  • Mechanistic Insights : Studies have shown that tetrazole derivatives can interact with protein targets through hydrogen bonding and hydrophobic interactions, which may be relevant for understanding the action of this compound at the molecular level .

Q & A

Q. What are the standard synthetic protocols for preparing 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole and its derivatives?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, describes a protocol using PEG-400 as a solvent, Bleaching Earth Clay (pH 12.5) as a catalyst, and controlled temperatures (70–80°C) to react chlorobenzyl derivatives with tetrazole precursors. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification . Comparative studies in highlight alternative routes, such as using arylcyanamides in glacial acetic acid, which may improve yields for specific substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Infrared (IR) spectroscopy identifies functional groups like the tetrazole ring (C=N stretch at ~1600 cm⁻¹) and benzyloxy C-O bonds (~1250 cm⁻¹). Nuclear Magnetic Resonance (¹H NMR) reveals chemical environments: the benzyloxy methyl group typically appears as a singlet at δ 4.5–5.0 ppm, while the tetrazole ring protons resonate downfield (δ 8.0–9.0 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, as shown in for analogous compounds .

Q. How are tetrazole derivatives like this compound utilized as bioisosteres in medicinal chemistry?

Tetrazoles mimic carboxylic acids due to similar pKa values and hydrogen-bonding capabilities, enhancing metabolic stability. notes their use in angiotensin II receptor antagonists, where the tetrazole ring replaces carboxyl groups to improve bioavailability. The benzyloxy substituent in this compound may further modulate lipophilicity and target binding .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound derivatives, and how are they addressed?

Challenges include disorder in flexible benzyloxy groups and weak diffraction due to small crystal size. resolves these using high-resolution X-ray diffraction and SHELXL software for refinement, achieving R-factors < 0.06. Twinning and pseudosymmetry are mitigated via the SHELXE pipeline for robust phasing .

Q. How do substituent variations at the benzyloxy group influence the reactivity and stability of this compound?

Electron-withdrawing groups (e.g., nitro, chloro) increase tetrazole ring acidity, enhancing coordination with metal catalysts ( ). Conversely, bulky substituents may sterically hinder reactions, as observed in , where 3,4-dichlorophenyl derivatives required longer reaction times. Stability studies under varying pH and temperature conditions are critical for optimizing synthetic yields .

Q. What computational methods are employed to predict the physicochemical properties of this compound?

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

Cross-validation using multiple techniques (e.g., 2D NMR for unambiguous assignment of overlapping signals) and comparison with crystallographic data () can resolve ambiguities. For example, reports distinct ¹H NMR shifts for para-fluorophenyl derivatives (δ 7.2–7.4 ppm) versus meta-nitro analogs (δ 8.1–8.3 ppm), highlighting substituent-dependent trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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